

Etilevodopa solubility and stability characteristics

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Compound of Interest

Compound Name: Etilevodopa

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An In-depth Technical Guide to the Solubility and Stability Characteristics of **Etilevodopa**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilevodopa (L-DOPA ethyl ester) is an ethyl ester prodrug of levodopa, developed to address some of the pharmacokinetic challenges associated with levodopa, the gold standard for treating Parkinson's disease[1]. The primary advantage of **etilevodopa** lies in its significantly higher solubility compared to levodopa, which is intended to facilitate more reliable and rapid absorption from the gastrointestinal tract[2][3]. This guide provides a comprehensive overview of the core solubility and stability characteristics of **etilevodopa**, presenting available quantitative data, detailed experimental protocols for its assessment, and visualizations of its metabolic pathway and analytical workflows.

Core Physicochemical Properties

Etilevodopa is the ethyl ester of (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. A summary of its key physicochemical properties is provided below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ NO ₄	[4]
Molecular Weight	225.24 g/mol	[4]
Appearance	Solid, White to off-white	

Solubility Characteristics

Etilevodopa was designed to overcome the poor solubility of levodopa, particularly in the acidic environment of the stomach. Its esterification significantly enhances its aqueous solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for **etilevodopa** and its hydrochloride salt.

Compound	Solvent/Medium	Solubility	Notes	Source
Etilevodopa	Water	12 mg/mL (53.28 mM)	Requires ultrasonic and warming	
Etilevodopa HCl	Phosphate-Buffered Saline (PBS)	25 mg/mL (95.53 mM)	-	
Levodopa (for comparison)	Water	1.65 mg/mL (at 25°C)	(Equivalent to 66 mg in 40 mL)	
Levodopa (for comparison)	0.1 M HCl (pH ~1)	> 10 mg/mL	Freely soluble	

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound like **etilevodopa**, in accordance with WHO and pharmaceutical industry guidelines.

Objective: To determine the saturation concentration of **etilevodopa** in a specific aqueous medium (e.g., purified water, pH buffers) at a controlled temperature.

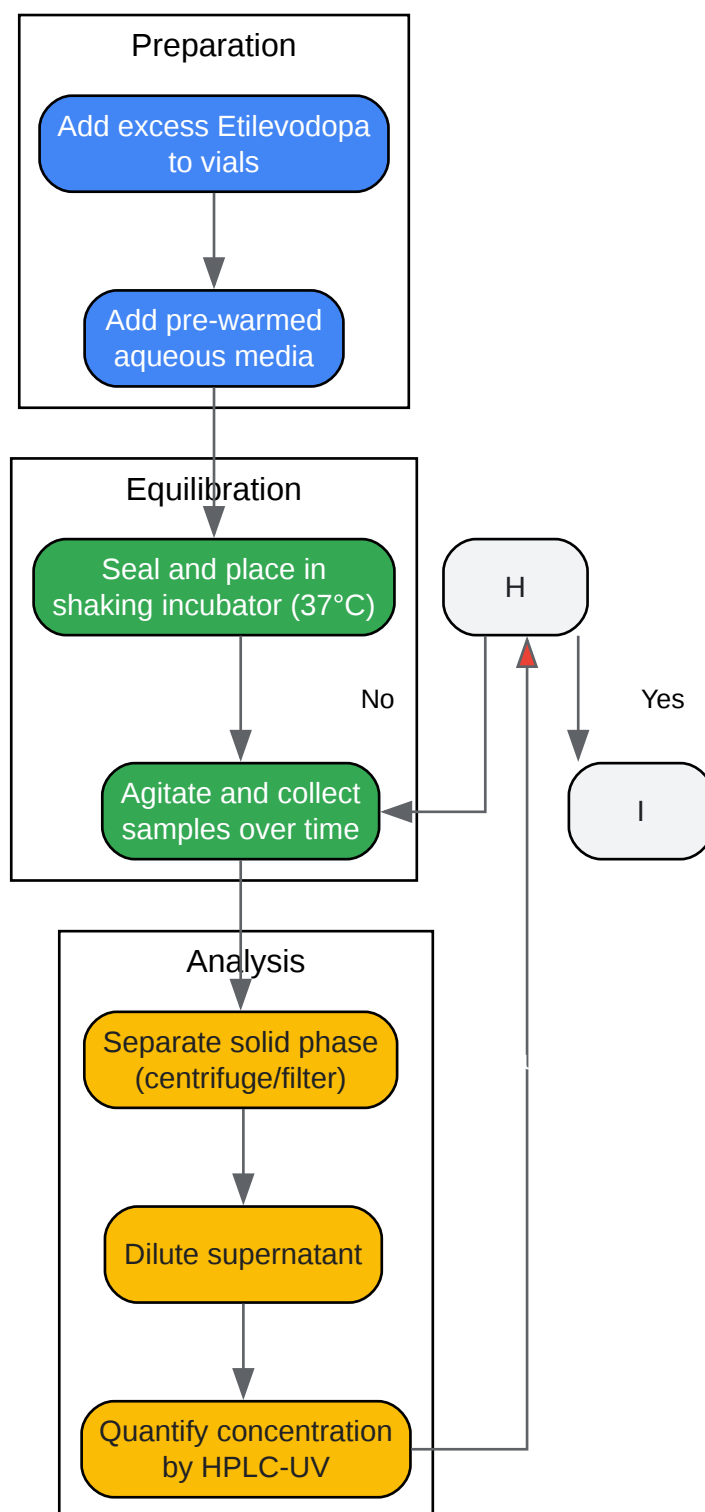
Materials:

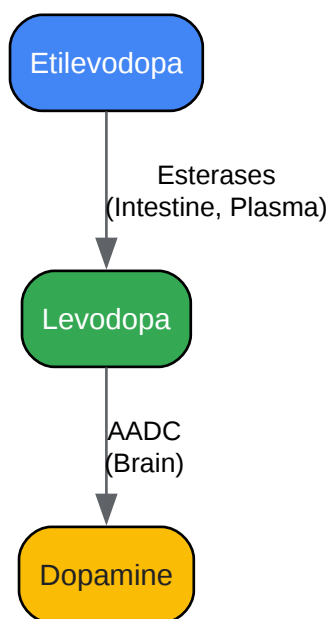
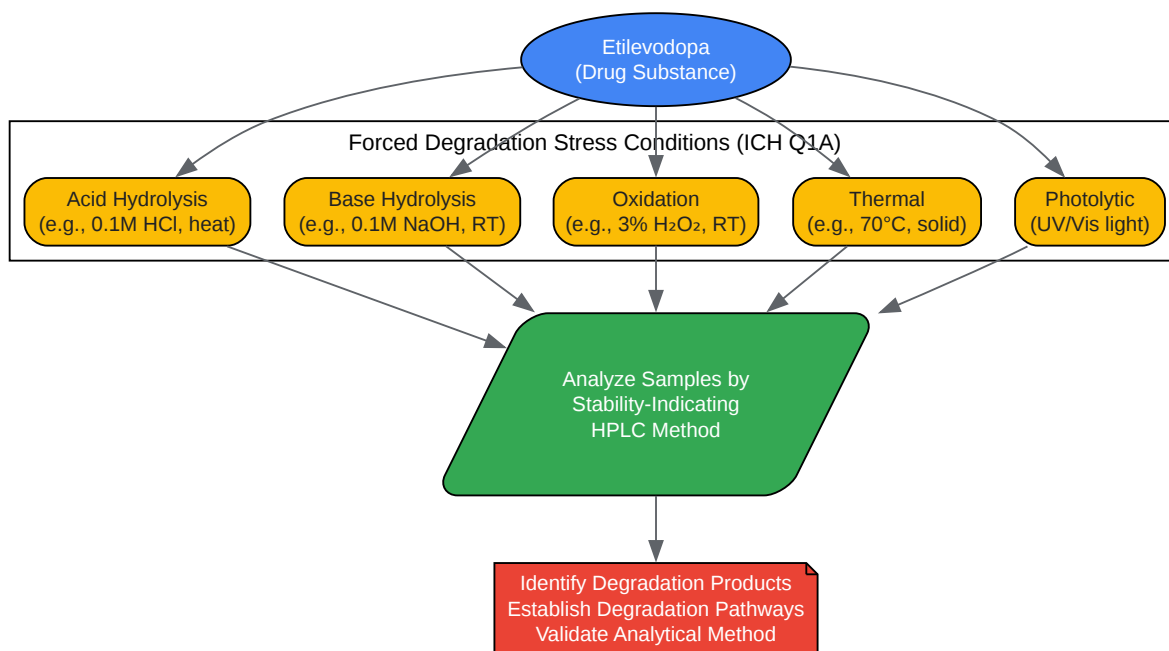
- **Etilevodopa** powder
- Aqueous media (e.g., USP-grade purified water, 0.1 M HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer)
- Shaking incubator or water bath with temperature control (set to 37 ± 1 °C for biopharmaceutical relevance)
- Micro-centrifuge or filtration apparatus (e.g., 0.45 µm PVDF syringe filters)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Validated analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

- Add an excess amount of **etilevodopa** powder to a series of glass vials, ensuring a solid phase remains.
- Add a precise volume of the desired pre-equilibrated (37 °C) aqueous medium to each vial. A minimum of three replicates per medium is recommended.
- Seal the vials securely to prevent solvent evaporation.
- Place the vials in the shaking incubator set at 37 °C and agitate at a constant rate that ensures adequate mixing and suspension of the solid particles.

- Collect samples at predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to ensure equilibrium has been reached.
- For each sample, withdraw an aliquot of the suspension and immediately separate the solid phase from the supernatant via centrifugation (e.g., 14,000 rpm for 10 minutes) or filtration.
- Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation upon cooling.
- Quantify the concentration of dissolved **etilevodopa** in the diluted supernatant using a validated HPLC-UV method.
- Equilibrium is confirmed when the concentration between sequential time points does not deviate significantly (e.g., by <10%).





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